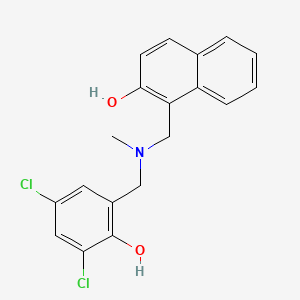![molecular formula C19H21N3O3 B14159798 methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or acetic acid.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.
化学反应分析
Types of Reactions
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it may serve as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The quinoline moiety may also contribute to binding affinity through π-π stacking interactions with aromatic residues.
相似化合物的比较
Similar Compounds
Methyl (2Z)-2-(quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate: Lacks the dihydro moiety.
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-hydroxyphenyl)hydrazinylidene]acetate: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the dihydroquinoline and methoxyphenyl groups in methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets.
属性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-12-6-4-10-15(17)20-21-18(19(23)25-2)22-13-7-9-14-8-3-5-11-16(14)22/h3-6,8,10-12,20H,7,9,13H2,1-2H3/b21-18- |
InChI 键 |
SXGARBWBMIPAGL-UZYVYHOESA-N |
手性 SMILES |
COC1=CC=CC=C1N/N=C(/C(=O)OC)\N2CCCC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=CC=C1NN=C(C(=O)OC)N2CCCC3=CC=CC=C32 |
溶解度 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

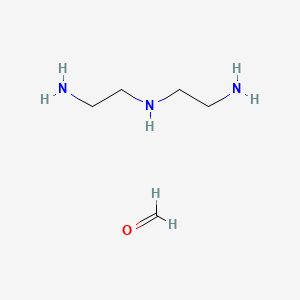
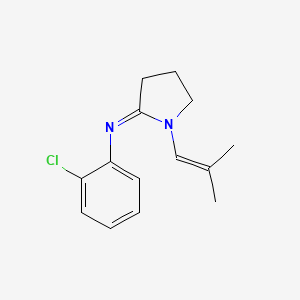
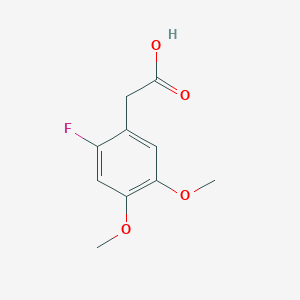
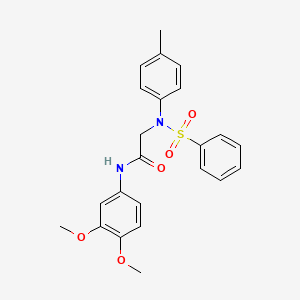
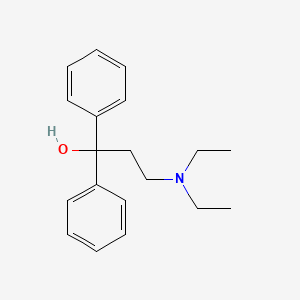
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
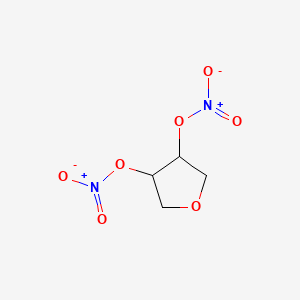
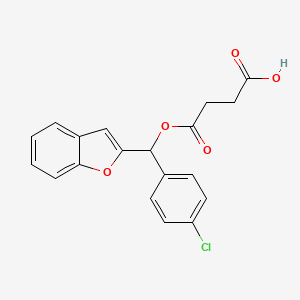

![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
